REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([NH:8][C:9]2([C:12]3[CH:32]=[CH:31][CH:30]=[CH:29][C:13]=3[O:14][CH2:15][CH2:16][N:17](C)[C:18](=O)OCC3C=CC=CC=3)[CH2:11][CH2:10]2)[C:5](=[O:33])[N:4]([C:34]2[CH:39]=[C:38]([C:40](=[O:45])[NH:41][CH:42]3[CH2:44][CH2:43]3)[CH:37]=[C:36]([F:46])[C:35]=2[CH3:47])[CH:3]=1.C([O-])=O.[NH4+].O.C(O)=O>C(O)C.[Pd]>[CH:42]1([NH:41][C:40](=[O:45])[C:38]2[CH:39]=[C:34]([N:4]3[CH:3]=[CH:2][N:7]=[C:6]([NH:8][C:9]4([C:12]5[CH:32]=[CH:31][CH:30]=[CH:29][C:13]=5[O:14][CH2:15][CH2:16][NH:17][CH3:18])[CH2:11][CH2:10]4)[C:5]3=[O:33])[C:35]([CH3:47])=[C:36]([F:46])[CH:37]=2)[CH2:44][CH2:43]1 |f:1.2|
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Name
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benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate
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Quantity
|
15 g
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Type
|
reactant
|
Smiles
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BrC1=CN(C(C(=N1)NC1(CC1)C1=C(OCCN(C(OCC2=CC=CC=C2)=O)C)C=CC=C1)=O)C1=C(C(=CC(=C1)C(NC1CC1)=O)F)C
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Name
|
|
Quantity
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4.9 g
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Type
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reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
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6.8 mL
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
1.49 mL
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Type
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reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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8.2 g
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Type
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catalyst
|
Smiles
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[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The biphasic mixture was stirred at 20-25° C. until full dissolution
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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before being cooled to 20° C
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Type
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FILTRATION
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Details
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The mixture was filtered through a Celite pad
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Type
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WASH
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Details
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the filter cake washed with ethanol (3×15 mL)
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Type
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DISTILLATION
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Details
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distilled (60° C. jacket temperature)
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Type
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ADDITION
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Details
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Isopropyl acetate (75 mL) was charged
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Type
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TEMPERATURE
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Details
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the mixture cooled to 40° C. at 0.25° C./min
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled further to 20° C. at 0.25° C./min
|
Type
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ADDITION
|
Details
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Isopropyl acetate (75 mL) was charged
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Type
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TEMPERATURE
|
Details
|
the slurry cooled to 5° C.
|
Type
|
WAIT
|
Details
|
before being held for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with isopropyl acetate (15 mL)
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Type
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CUSTOM
|
Details
|
dried under vacuum on the
|
Type
|
FILTRATION
|
Details
|
filter until de-liquoring
|
Type
|
ADDITION
|
Details
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aq. sodium hydroxide (1 M, 150 mL) charged
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Type
|
CUSTOM
|
Details
|
(˜30 min)
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The phases were separated
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Type
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WASH
|
Details
|
the upper organic phase washed with aq. sodium hydroxide (1 M, 150 mL)
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated to 50° C.
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Type
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DISTILLATION
|
Details
|
distilled under reduced pressure
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Type
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CONCENTRATION
|
Details
|
the concentration (75 mL distillate removed)
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Type
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TEMPERATURE
|
Details
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The solution was heated to 70° C.
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Type
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ADDITION
|
Details
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heptane (56 mL) charged slowly
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 25° C. at 0.25° C./min
|
Type
|
ADDITION
|
Details
|
Further heptane (19 mL) was charged slowly
|
Type
|
TEMPERATURE
|
Details
|
the slurry cooled to 5° C.
|
Type
|
WAIT
|
Details
|
before being held for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with heptane (15 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C(=C1)N1C(C(=NC=C1)NC1(CC1)C1=C(C=CC=C1)OCCNC)=O)C)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |